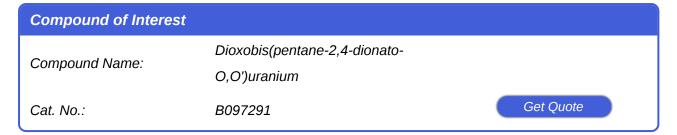


An In-depth Technical Guide to Uranyl Acetylacetonate (CAS Number: 18039-69-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranyl acetylacetonate, with the CAS number 18039-69-5, is a coordination complex of the uranyl ion (UO_2^{2+}) with acetylacetonate ligands. It is a yellow, crystalline solid with the chemical formula $UO_2(C_5H_7O_2)_2$. This compound is of significant interest due to its applications in analytical chemistry, nuclear industry, and as a versatile catalyst in organic synthesis, including photocatalysis. Its well-defined structure and reactivity make it a valuable precursor and model compound in actinide chemistry. For professionals in drug development, understanding the catalytic potential and biological interactions of such organometallic complexes is crucial for the synthesis of novel therapeutic agents and for assessing potential toxicity.

Physicochemical Properties

Uranyl acetylacetonate is a stable compound under ambient conditions and is soluble in many organic solvents. A summary of its key physicochemical properties is presented below.



Property	Value
CAS Number	18039-69-5
Molecular Formula	C10H14O6U
Molecular Weight	468.24 g/mol
Appearance	Yellow crystalline solid
Boiling Point	187.6 °C at 760 mmHg
Flash Point	71.9 °C
Vapor Pressure	0.174 mmHg at 25°C

Synthesis and Experimental Protocols

Several methods for the synthesis of uranyl acetylacetonate have been reported. A common and straightforward laboratory-scale synthesis involves the reaction of a uranyl salt, such as uranyl nitrate or uranyl acetate, with acetylacetone.

Synthesis from Uranyl Nitrate Hexahydrate

This protocol is adapted from a procedure used for the synthesis of related uranyl acetylacetonate complexes.

Materials:

- Uranyl nitrate hexahydrate (UNH), UO₂(NO₃)₂·6H₂O
- Acetylacetone (Hacac), C₅H8O₂
- Substituted pyridine (optional, for adduct formation)
- Acetonitrile

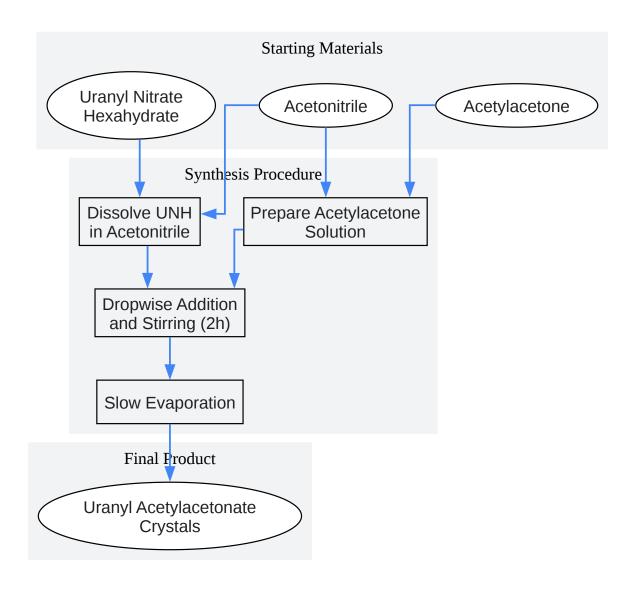
Procedure:

Dissolve 1 mmol of uranyl nitrate hexahydrate in 10 mL of acetonitrile with stirring.



- In a separate beaker, prepare a solution of 2 mmol of acetylacetone in 5 mL of acetonitrile. If a pyridine adduct is desired, add 1 mmol of the chosen pyridine ligand to this solution.
- Add the acetylacetone solution dropwise to the stirring uranyl nitrate solution.
- Continue stirring the resulting mixture for two hours at room temperature.
- Slowly evaporate the solvent at room temperature over several days to yield crystalline uranyl acetylacetonate.

Synthesis Workflow Diagram





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Caption: Workflow for the synthesis of Uranyl Acetylacetonate.

Structural and Spectroscopic Data Crystal Structure

The crystal structure of uranyl acetylacetonate reveals a central uranium atom coordinated by two oxygen atoms of the linear uranyl moiety and the oxygen atoms of the two bidentate acetylacetonate ligands. This results in a distorted pentagonal bipyramidal coordination geometry around the uranium atom.

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
U=O bond length	~1.77 Å
U-O (acac) bond length	~2.37 Å
O=U=O bond angle	~180°

Infrared (IR) Spectroscopy

The infrared spectrum of uranyl acetylacetonate is characterized by strong absorptions corresponding to the vibrations of the uranyl group and the acetylacetonate ligands.

Wavenumber (cm ⁻¹)	Assignment
~920	Asymmetric stretching vibration of UO ₂ ²⁺
~1580	C=O stretching vibration of acac ligand
~1520	C=C stretching vibration of acac ligand

NMR Spectroscopy



Due to the paramagnetic nature of the U(VI) center, the NMR spectra of uranyl complexes can exhibit broad signals and significant chemical shifts. The ¹H and ¹³C NMR spectra of uranyl acetylacetonate adducts have been reported. For the pyridine adduct, [UO₂(acac)₂(py)], the following ¹H NMR chemical shifts have been observed in CDCl₃.[1]

Proton Assignment	Chemical Shift (ppm)
CH₃ (acac)	2.32 (s, 12H)
CH (acac)	5.91 (s, 2H)
C₅H₅N (py)	7.84 (m, 2H)
C₅H₅N (py)	8.33 (m, 1H)
C₅H₅N (py)	8.75 (m, 2H)

Applications in Catalysis

Uranyl acetylacetonate and related uranyl complexes have emerged as potent photocatalysts for a variety of organic transformations. This is particularly relevant to drug development, where the efficient synthesis of complex molecules is paramount.

Photocatalytic Mechanism

Uranyl complexes can absorb visible light, leading to a ligand-to-metal charge transfer (LMCT) excited state. This excited state is a powerful oxidant and can initiate catalytic cycles, such as the dehydrogenation of alcohols.

A proposed mechanism for the photocatalytic dehydrogenation of an alcohol involves the following steps:

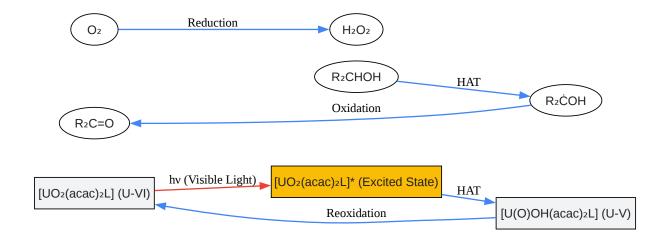
- Photoexcitation: The uranyl complex absorbs a photon, promoting it to an excited state.
- Hydrogen Atom Transfer (HAT): The excited uranyl complex abstracts a hydrogen atom from the alcohol, generating a radical intermediate and a reduced uranium species.
- Second HAT: A second hydrogen atom is abstracted, leading to the formation of the oxidized product (e.g., a ketone) and a further reduced uranium species.

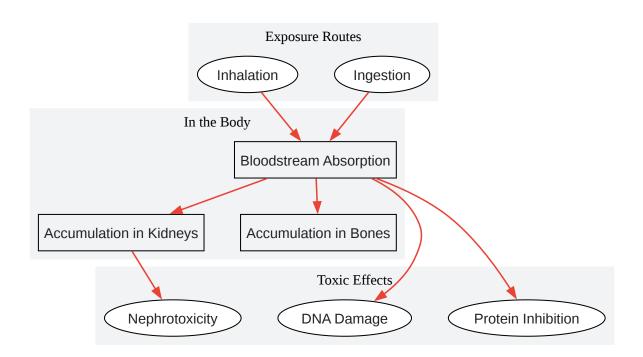


• Reoxidation: The reduced uranium species is reoxidized to its initial state by an oxidant, such as molecular oxygen, to complete the catalytic cycle.

Photocatalytic Dehydrogenation Pathway







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References

- 1. rsc.org [rsc.org]
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